molecular formula C14H15NO4 B1450173 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione CAS No. 1648864-45-2

2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione

Cat. No.: B1450173
CAS No.: 1648864-45-2
M. Wt: 261.27 g/mol
InChI Key: FHCLDIVBOPURBQ-UHFFFAOYSA-N
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Description

2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione is a synthetic organic compound belonging to the class of isoindoline derivatives. Isoindoline-1,3-dione compounds are known for their diverse biological activities and applications in medicinal chemistry. This compound features a cyclobutyl ring substituted with a hydroxyethoxy group, which imparts unique chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules. Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease . The nature of these interactions often involves binding to specific amino acid residues at the allosteric binding sites of the target proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoindoline-1,3-dione derivatives have been evaluated for their antiseizure activity in mice, demonstrating significant effects on neuronal cells . These compounds have also been shown to interact with the human dopamine receptor D2, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, isoindoline-1,3-dione derivatives have been shown to interact with the dopamine receptor D2, modulating its activity and influencing neurotransmission . Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, which is crucial in the context of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, isoindoline-1,3-dione derivatives have been evaluated for their stability and pharmacokinetic parameters, revealing insights into their potential therapeutic applications . Long-term studies have shown that these compounds can maintain their activity over extended periods, making them suitable for chronic treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that isoindoline-1,3-dione derivatives exhibit dose-dependent effects on seizure activity in mice . At lower doses, these compounds provide significant protection against seizures, while higher doses may lead to adverse effects. Understanding the dosage thresholds and potential toxicities is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, isoindoline-1,3-dione derivatives have been shown to modulate the activity of enzymes involved in neurotransmitter synthesis and degradation . These interactions can have significant implications for the treatment of neurological disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that isoindoline-1,3-dione derivatives can cross the blood-brain barrier, making them suitable for treating central nervous system disorders . Understanding the transport mechanisms is essential for optimizing the therapeutic potential of these compounds.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, isoindoline-1,3-dione derivatives have been found to localize in the mitochondria, where they can influence cellular energy metabolism and apoptosis . Understanding the subcellular distribution is essential for elucidating the mechanisms of action of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing environmental impact. Green chemistry principles, such as solventless reactions and the use of renewable starting materials, are often employed to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Properties

IUPAC Name

2-[3-(2-hydroxyethoxy)cyclobutyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-5-6-19-10-7-9(8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCLDIVBOPURBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCCO)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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